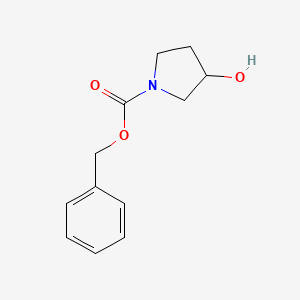

Benzyl 3-hydroxypyrrolidine-1-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzyl 3-hydroxypyrrolidine-1-carboxylate and related compounds has been explored through various methods. One approach involves the melting reaction of the salt formed by L-malic acid and benzylamine in methanol, which, under optimal conditions (140°C for 8 hours), yielded a significant amount of the desired product (Qiu Fei, 2011). Another method reported is the asymmetric synthesis of the compound from L-maleic acid, involving steps such as reaction with acetyl chloride, cyclization with benzylamine, and reduction, achieving a 59% overall yield (Wu Song, 2010).

Molecular Structure Analysis

The molecular structure of benzyl 3-hydroxypyrrolidine-1-carboxylate is characterized by its pyrrolidine ring, which exhibits interesting tautomerism and stereochemistry. For instance, the tautomerism of related 3-hydroxypyrroles has been studied, revealing insights into the factors governing such behavior, which is crucial for understanding the chemical reactivity and interactions of these molecules (T. Momose et al., 1979).

Chemical Reactions and Properties

Benzyl 3-hydroxypyrrolidine-1-carboxylate participates in various chemical reactions, leveraging its pyrrolidine and ester functionalities. For example, its synthesis process typically involves reactions such as esterification, cyclization, and reduction. The compound's reactivity is further exemplified by its use in the synthesis of cis- and trans-stereoisomers of pyrrolidine carboxylic acids, demonstrating its utility in producing stereochemically complex molecules (M. Bunnage et al., 2004).

Physical Properties Analysis

The physical properties of benzyl 3-hydroxypyrrolidine-1-carboxylate, such as melting point and solubility, are influenced by its molecular structure. Although specific data for this compound were not directly found, related studies on the melting reaction for its synthesis provide insights into the conditions necessary for its formation, suggesting its stability under certain temperatures (Qiu Fei, 2011).

Chemical Properties Analysis

The chemical properties of benzyl 3-hydroxypyrrolidine-1-carboxylate, including reactivity and potential for further functionalization, make it a valuable intermediate in organic synthesis. The compound's ability to undergo various reactions, such as those involved in its synthesis, highlights its versatility. The efficient synthesis and stereochemical control achieved in producing related pyrrolidine compounds underscore the chemical properties that make benzyl 3-hydroxypyrrolidine-1-carboxylate and its derivatives of interest in the development of pharmaceutical agents (Wu Song, 2010).

Applications De Recherche Scientifique

Synthesis Methods

Melting Reaction Synthesis : Benzyl 3-hydroxypyrrolidine-1-carboxylate can be synthesized through a melting reaction of L-malic acid and benzylamine in methanol, finding optimal conditions at 140℃ for 8 hours with a yield of 68% (Qiu Fei, 2011).

Hydroxylation Method : Using Sphingomonas sp. HXN-200 for hydroxylation of N-benzylpyrrolidine has proven effective. This method enhances hydroxylation activity and enantioselectivity, enabling the formation of 3-hydroxypyrrolidines (Z. Li et al., 2001).

Chemical Properties and Reactions

Tautomerism Study : Research into the tautomerism of 3-hydroxypyrroles, which include benzyl 3-hydroxypyrrolidine-1-carboxylate, reveals insights into the factors influencing this phenomenon, contributing to a deeper understanding of its chemical properties (T. Momose et al., 1979).

Enzymatic Kinetic Resolution : The synthesis of N-benzyl-3-hydroxypyrrolidine, closely related to benzyl 3-hydroxypyrrolidine-1-carboxylate, through enzymatic kinetic resolution offers insights into obtaining highly enantiomerically enriched compounds (G. Tofani et al., 2015).

Biocatalysis and Enzymatic Hydroxylation

Biocatalytic Hydroxylation : Utilizing Pseudomonas oleovorans GPo1 for the hydroxylation of N-benzylpyrrolidine leads to the production of (R)- and (S)- N-benzyl-3-hydroxypyrrolidine, showcasing the potential of biocatalysis in the synthesis of such compounds (Zhi Li et al., 1999).

Enantioselective Biocatalysis : Research demonstrates the potential of enzymatic hydroxylation in the synthesis of optically active N-benzyl-3-hydroxypyrrolidine, highlighting the enantioselective capabilities of this method (H. Tomori et al., 1996).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl 3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLJFGOKYTZKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30913871 | |

| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-hydroxypyrrolidine-1-carboxylate | |

CAS RN |

97545-52-3 | |

| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)